molecular formula C13H12N2O5 B5885110 N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide

N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5885110
M. Wt: 276.24 g/mol
InChI Key: JIYFACKBPOSVFS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both nitrofuran and carboxamide groups in its structure makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-methoxy-5-methylaniline with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular structures. This oxidative damage can result in the inhibition of DNA synthesis and cell division, making it effective against rapidly dividing cells such as bacteria and cancer cells. The carboxamide group may also contribute to its binding affinity to specific molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)-N-tosylglycine
  • N-(2-methoxy-5-methylphenyl)succinimide
  • N-(2-methoxy-5-methylphenyl)acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both nitrofuran and carboxamide groups in its structure. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to generate reactive oxygen species and its potential as an antimicrobial and anticancer agent make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-8-3-4-10(19-2)9(7-8)14-13(16)11-5-6-12(20-11)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYFACKBPOSVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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